ethyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate
Description
Ethyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate is a carbamate derivative featuring a 2,6-dichlorobenzyl-substituted pyridinone core. The compound’s core structure includes a carbamate ester (-OC(=O)N-) linked to a dihydropyridinone ring, which may influence its stability, solubility, and reactivity compared to related molecules.
Properties
IUPAC Name |
ethyl N-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-2-22-15(21)18-10-6-7-14(20)19(8-10)9-11-12(16)4-3-5-13(11)17/h3-8H,2,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQHDSZYOFNCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-dichlorobenzyl chloride and a suitable amine.
Introduction of the Carbamate Group: The ethyl carbamate group is introduced via a nucleophilic substitution reaction. This involves reacting the pyridine derivative with ethyl chloroformate under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring consistent product quality.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction efficiency and yield.
Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is frequently used for reduction.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Inhibition of Enzymatic Activity
Recent studies have highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of arginase, an enzyme linked to various pathological conditions including cancer and cardiovascular diseases. The inhibition potency was evaluated using IC50 values, demonstrating significant activity against human arginase isoforms .
Anticancer Properties
Research indicates that derivatives of this compound may exhibit anticancer properties by modulating glycerolipid signaling pathways. These pathways are crucial for cell proliferation and survival, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 Value (nM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Human Arginase 1 | 223 | |
| Enzyme Inhibition | Human Arginase 2 | 509 | |
| Anticancer Activity | Glycerolipid Signaling Pathway | Not specified |
Case Study 1: Arginase Inhibition
A study published in MDPI explored the synthesis and biological evaluation of various analogs of this compound. The results indicated that modifications to the pyridine ring could enhance inhibitory activity against arginase, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Anticancer Mechanism
Another investigation focused on the compound's role in inhibiting cell cycle progression in cancer cells. The findings revealed that treatment with this compound led to significant reductions in cell viability, implicating its potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of ethyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Ester Group Variation : The ethyl and propynyl carbamates differ only in their ester substituents. The propargyl group (C≡CH₂) in the latter reduces molecular weight slightly (351.19 vs. ~353.20) and may enhance reactivity due to the alkyne moiety .
- Urea vs. ~353.20) .
- Carboxylic Acid Derivative : The carboxylic acid analog (sc-297281) lacks the carbamate’s ester entirely, which likely alters solubility (e.g., higher polarity) and reactivity (e.g., acid-base behavior) .
Reactivity and Stability
- Carbamates vs. Ureas : Carbamates are generally more hydrolytically stable than ureas under physiological conditions due to the ester group’s resistance to nucleophilic attack. Ureas, however, exhibit stronger hydrogen-bonding capacity, which may enhance target binding in biological systems .
- Ester Group Impact : The propargyl ester (2-propynyl) in Catalog Number: 166008 may undergo click chemistry or alkyne-specific reactions, offering synthetic versatility absent in the ethyl carbamate .
Biological Activity
Ethyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate is a synthetic compound notable for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C15H14Cl2N2O3
CAS Number: 338784-95-5
Molecular Weight: 341.19 g/mol
Boiling Point: Predicted at 569.6 °C
Density: 1.326 g/cm³
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyridine ring and the 2,6-dichlorobenzyl group enhances its reactivity and specificity towards biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with receptors, altering their activity and influencing signal transduction pathways.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.03 μg/mL |
| Streptococcus pneumoniae | 0.06 μg/mL |
This table highlights its effectiveness compared to standard antibiotics like ampicillin and streptomycin, making it a candidate for further development in antimicrobial therapies .
Insecticidal Activity
The compound is recognized as a potent insecticide effective against a range of pests including mosquitoes, flies, and cockroaches. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various strains of bacteria demonstrated that this compound showed better antibacterial potency than traditional antibiotics. The compound was tested against both Gram-positive and Gram-negative bacteria. -
Toxicological Assessment
In a toxicological study involving rats, the compound was administered at varying doses to evaluate its safety profile. Results indicated no mortality at high doses (up to 293 mg/kg), suggesting a favorable safety margin for potential therapeutic use .
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity while minimizing toxicity. Modifications to the chemical structure have led to derivatives with improved efficacy against resistant strains of pathogens .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of ethyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate?
- Methodology : Apply Design of Experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. Use fractional factorial designs to identify critical factors and central composite designs for optimization.
- Example Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 85 |
| Catalyst (mol%) | 1 | 5 | 3.2 |
| Reaction Time (hr) | 6 | 24 | 12 |
| Solvent (Dielectric) | DMF | THF | DMF/THF Mix |
- Reference : Statistical DoE approaches reduce experimental iterations while capturing interdependencies among variables .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine HPLC (for purity assessment) with NMR spectroscopy (¹H/¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Use reverse-phase chromatography with C18 columns (mobile phase: acetonitrile/water gradient) for separation.
- Data Validation : Cross-reference NMR shifts with DFT-calculated spectra to confirm regiochemistry and substituent effects.
- Reference : Similar carbamate analogs in (e.g., Ethiofencarb, CAS 29973-13-5) were characterized using these techniques .
Q. What reaction mechanisms underpin the formation of the pyridinylcarbamate core?
- Methodology : Employ density functional theory (DFT) to model transition states and intermediates. Validate computational results with kinetic isotope effect (KIE) studies or trapping experiments.
- Key Insight : The 2,6-dichlorobenzyl group may sterically hinder nucleophilic attack at the pyridine nitrogen, favoring carbamate formation via a six-membered cyclic transition state.
- Reference : Computational reaction path searches are critical for elucidating mechanisms .
Advanced Research Questions
Q. How can computational tools accelerate reaction design for derivatives of this compound?
- Methodology : Integrate quantum chemical calculations (e.g., activation energy barriers) with machine learning (ML) to predict reaction outcomes. Use ICReDD’s workflow:
Generate candidate reaction paths via automated quantum chemistry.
Filter paths using ML models trained on thermodynamic/kinetic data.
Validate top candidates experimentally.
- Example Table :
| Parameter | Value/Approach |
|---|---|
| Software | Gaussian, GRRM |
| ML Model | Random Forest (ΔG prediction) |
| Experimental Validation | In situ FTIR monitoring |
Q. How should researchers address contradictions in yield data across different synthetic protocols?
- Methodology : Perform sensitivity analysis using DoE residuals to identify outliers. Use Bayesian statistics to quantify uncertainty in variables (e.g., moisture sensitivity of intermediates).
- Case Study : If yields vary with solvent purity, implement Karl Fischer titration to correlate water content with byproduct formation.
- Reference : Statistical methods resolve inconsistencies in process optimization .
Q. What advanced separation techniques improve purification of this thermally labile compound?
- Methodology : Utilize membrane-based nanofiltration or centrifugal partition chromatography (CPC) to avoid thermal degradation. Optimize parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
